molecular formula C23H28N2O9 B14780340 2-hydroxypropane-1,2,3-tricarboxylic acid;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3H-indole-3-carboxylate

2-hydroxypropane-1,2,3-tricarboxylic acid;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3H-indole-3-carboxylate

Cat. No.: B14780340
M. Wt: 476.5 g/mol
InChI Key: BSONVDDBOSYLSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Toremifene citrate is a selective estrogen receptor modulator (SERM) used primarily in the treatment of metastatic breast cancer in postmenopausal women. It is a nonsteroidal antiestrogen that blocks the effects of estrogen in breast tissue, thereby slowing or stopping the growth of cancer cells . Toremifene citrate is marketed under the brand name Fareston .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of toremifene citrate involves several steps, starting from the base compound toremifene. One of the key steps is the preparation of the Z isomer of toremifene base, which is free of the E isomer. This process involves specific reaction conditions to ensure the purity and efficacy of the final product .

Industrial Production Methods: Industrial production of toremifene citrate typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the preparation of the toremifene base, followed by its conversion to the citrate salt form. This ensures the stability and bioavailability of the compound for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions: Toremifene citrate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its metabolism and efficacy in the body .

Common Reagents and Conditions: Common reagents used in the reactions involving toremifene citrate include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions are carefully controlled to ensure the desired outcomes .

Major Products Formed: The major products formed from the reactions of toremifene citrate include its metabolites, such as N-desmethyltoremifene and 4-hydroxytoremifene. These metabolites play a significant role in the compound’s pharmacological effects .

Scientific Research Applications

Toremifene citrate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is primarily used for the treatment of estrogen receptor-positive breast cancer in postmenopausal women . Additionally, it is being investigated for its potential use in preventing prostate cancer in men with high-grade prostatic intraepithelial neoplasia .

In biology, toremifene citrate is used to study the effects of selective estrogen receptor modulators on various tissues and cellular pathways. Its unique properties make it a valuable tool for understanding estrogen receptor signaling and its implications in cancer and other diseases .

Mechanism of Action

Toremifene citrate exerts its effects by binding to estrogen receptors on tumor cells, thereby inhibiting the growth-stimulating effects of estrogen. It acts as both an estrogen agonist and antagonist, depending on the tissue type. In breast tissue, it functions as an antiestrogen, blocking the proliferative effects of estrogen on cancer cells . The molecular targets and pathways involved include the estrogen receptor signaling pathway, which is crucial for the growth and survival of estrogen receptor-positive breast cancer cells .

Comparison with Similar Compounds

Toremifene citrate is often compared with other selective estrogen receptor modulators, such as tamoxifen. Both compounds have similar mechanisms of action and are used in the treatment of breast cancer. toremifene citrate has a superior risk-benefit profile, with fewer adverse effects reported in clinical studies . Other similar compounds include clomiphene and raloxifene, which also belong to the class of selective estrogen receptor modulators .

Conclusion

Toremifene citrate is a valuable compound in the treatment of breast cancer and has significant scientific research applications. Its unique properties and mechanism of action make it a crucial tool in understanding estrogen receptor signaling and its implications in cancer therapy. The comparison with similar compounds highlights its advantages and potential for broader therapeutic use.

Properties

Molecular Formula

C23H28N2O9

Molecular Weight

476.5 g/mol

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3H-indole-3-carboxylate

InChI

InChI=1S/C17H20N2O2.C6H8O7/c1-19-11-6-7-12(19)9-13(8-11)21-17(20)15-10-18-16-5-3-2-4-14(15)16;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-5,10-13,15H,6-9H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

BSONVDDBOSYLSF-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C3C=NC4=CC=CC=C34.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.